molecular formula C18H21NO B056265 1-Benzyl-4-phenylpiperidin-4-ol CAS No. 63843-83-4

1-Benzyl-4-phenylpiperidin-4-ol

Cat. No.: B056265
CAS No.: 63843-83-4
M. Wt: 267.4 g/mol
InChI Key: FCLMXEAPEVBCKQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpiperidin-4-ol is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol It is a piperidine derivative, characterized by a benzyl group and a phenyl group attached to the piperidine ring

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-phenylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, impacting the metabolic pathways of other compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also affects gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include hepatotoxicity and neurotoxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and the levels of various metabolites. The compound’s metabolism itself involves hydroxylation and subsequent conjugation reactions, facilitating its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications. These localizations enable the compound to interact with its target biomolecules effectively, influencing various cellular processes .

Preparation Methods

The synthesis of 1-benzyl-4-phenylpiperidin-4-ol typically involves the reaction of benzyl chloride with 4-phenylpiperidine in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-phenylpiperidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-4-phenylpiperidin-4-ol can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-benzyl-4-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLMXEAPEVBCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213290
Record name 4-Piperidinol, 1-benzyl-4-phenyl-
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Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63843-83-4
Record name 4-Phenyl-1-(phenylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63843-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 1-benzyl-4-phenyl-
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Record name 63843-83-4
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Record name 4-Piperidinol, 1-benzyl-4-phenyl-
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Record name 1-benzyl-4-phenylpiperidin-4-ol
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Synthesis routes and methods I

Procedure details

4-Hydroxy-4-phenylpiperidine (0.5 g, 2.8 mmol), benzylbromide (0.5 g, 3 mmol) and potassium carbonate (0.8 g, 6 mmol) were dissolved in DMF (5 mL) and stirred for 2 hours. The mixture was diluted with ethyl acetate and washed with a solution of saturated aqueous sodium carbonate solution then dried over magnesium sulphate, filtered and the solvent removed by evaporation under vacuum. The resulting solid was recrystallised from pentane to give the title compound as a white solid (0.47 g). LCMS m/z 268.3 [M+H]+. R.T.=2.37 min (Analytical Method 4).
Quantity
0.5 g
Type
reactant
Reaction Step One
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0.5 g
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reactant
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0.8 g
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5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To 1-benzyl-4-fluoro-4-phenyl-piperidine (0.22 g) in dry DCM (5 mL) was added 1-chloroethylchloroformate (1 mmol). The mixture was stirred for 1 hour and then methanol (5 mL) was added and the mixture stirred overnight. The solvent was removed under vacuum, and the resulting solid triturated from diethyl ether to give the title compound as a white solid (0.12 g). LCMS m/z 180.1 [M+H]+. R.T.=2.27 min (Analytical Method 4).
Name
1-benzyl-4-fluoro-4-phenyl-piperidine
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
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5 mL
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Synthesis routes and methods III

Procedure details

A solution of phenylmagnesium chloride in THF (25%, 33 mL) was added at −10° C. to a solution of 1-Benzylpiperidone (10 g, dissolved in THF). The mixture was warmed to room temperature, stirred for 4 h and quenched by addition of 20% ammonium chloride solution. The mixture was extracted three times with methyl tert. butyl ether and the combined organic layer was dried over sodium sulfate and evaporated to dryness. The crude product was purified by silica gel chromatography to give 14.3 g of the desired product as an orange oil. Rt=1.09 min (Method B). Detected mass: 268.1 (M+H+).
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
10 g
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reactant
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Quantity
33 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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